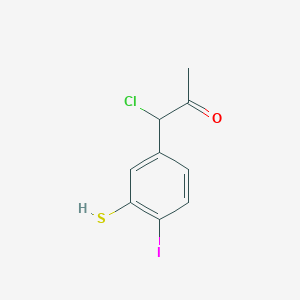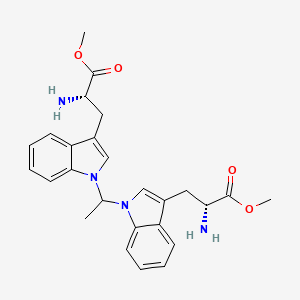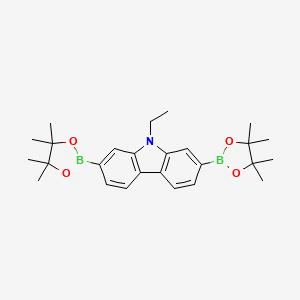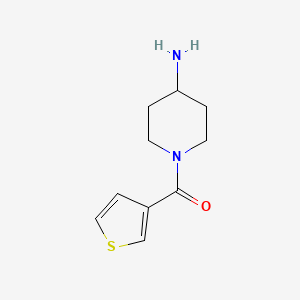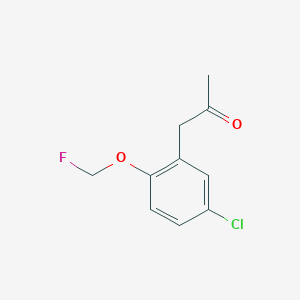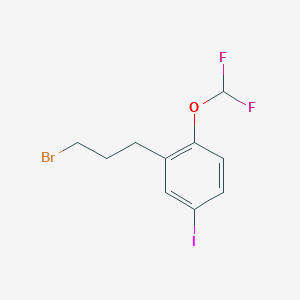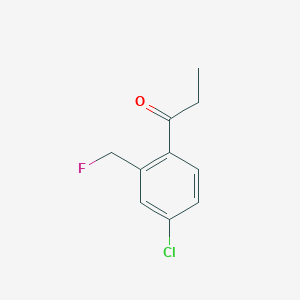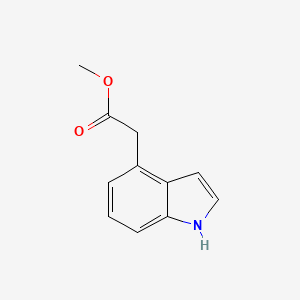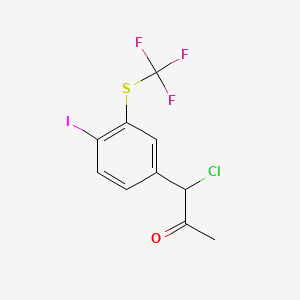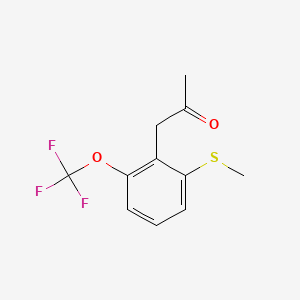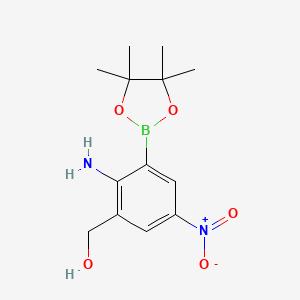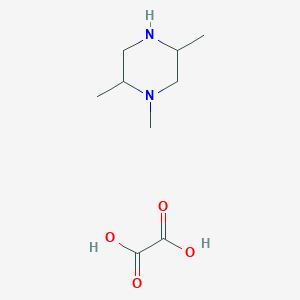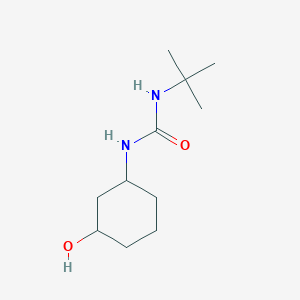
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is an organic compound featuring a tert-butyl group and a hydroxycyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of tert-butyl isocyanate with 3-hydroxycyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The urea moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Tert-butyl)-3-(3-hydroxyphenyl)urea
- 1-(Tert-butyl)-3-(3-hydroxypropyl)urea
- 1-(Tert-butyl)-3-(3-hydroxybenzyl)urea
Uniqueness
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of the hydroxycyclohexyl moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
1-tert-butyl-3-(3-hydroxycyclohexyl)urea |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)13-10(15)12-8-5-4-6-9(14)7-8/h8-9,14H,4-7H2,1-3H3,(H2,12,13,15) |
InChI-Schlüssel |
FTEKINLYIPWVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NC1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


